2-Ethylhexyl 2-ethylhexanoate chemical properties and structure
2-Ethylhexyl 2-ethylhexanoate chemical properties and structure
An In-depth Technical Guide to 2-Ethylhexyl 2-ethylhexanoate: Chemical Properties, Structure, and Applications
Introduction
2-Ethylhexyl 2-ethylhexanoate is a synthetic ester that has garnered significant interest across various industrial and research sectors. It is formed from the esterification of 2-ethylhexanoic acid and 2-ethylhexanol.[1][2] This branched-chain ester is a clear, colorless liquid with a characteristic fruity odor.[3] Its unique physicochemical properties, such as low viscosity, good solvency, and emolliency, make it a versatile ingredient in cosmetics, personal care products, lubricants, and as a solvent in various formulations.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-Ethylhexyl 2-ethylhexanoate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
A clear understanding of the chemical identity and structure of 2-Ethylhexyl 2-ethylhexanoate is fundamental to appreciating its properties and functions.
Chemical Identifiers
The following table summarizes the key chemical identifiers for 2-Ethylhexyl 2-ethylhexanoate.
| Identifier | Value |
| IUPAC Name | 2-ethylhexyl 2-ethylhexanoate[5] |
| Synonyms | Ethylhexyl ethylhexanoate, Octyl octanoate, 2-Ethylhexanoic acid, 2-ethylhexyl ester[1][5] |
| CAS Number | 7425-14-1[3][5] |
| Molecular Formula | C₁₆H₃₂O₂[3][4][5] |
| Molecular Weight | 256.42 g/mol [3][4][5] |
| EINECS Number | 231-057-1[3][5] |
| InChI | InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3[4][5] |
| InChIKey | OUCGJMIVSYHBEC-UHFFFAOYSA-N[4][5] |
| SMILES | CCCCC(CC)COC(=O)C(CC)CCCC[4][5] |
Chemical Structure
The structure of 2-Ethylhexyl 2-ethylhexanoate features a central ester functional group with two branched ethylhexyl chains.
Caption: 2D structure of 2-Ethylhexyl 2-ethylhexanoate.
Physicochemical Properties
The physical and chemical properties of 2-Ethylhexyl 2-ethylhexanoate dictate its behavior and suitability for various applications.
| Property | Value | Source |
| Physical Form | Clear, colorless liquid | [4] |
| Odor | Fruity | [3] |
| Melting Point | -18.1 °C (estimate) | [3] |
| Boiling Point | 299.67 °C (estimate) | [3] |
| Density | 0.8561 g/cm³ (estimate) | [3] |
| Refractive Index | 1.4096 (estimate) | [3] |
| Solubility | Slightly soluble in acetone, chloroform, and methanol. Insoluble in water. | [3][6] |
| LogP | 6.587 (estimate) | [3] |
Synthesis and Manufacturing
2-Ethylhexyl 2-ethylhexanoate is commercially produced through the esterification of 2-ethylhexanoic acid with 2-ethylhexanol.[1] This reaction is typically catalyzed by an acid or, in more recent "green" chemistry approaches, by enzymes such as immobilized lipase.[2][7]
Reaction Scheme
The synthesis is a classic Fischer esterification reaction.
Caption: Synthesis of 2-Ethylhexyl 2-ethylhexanoate.
Experimental Protocol: Lipase-Catalyzed Synthesis
This protocol describes a laboratory-scale synthesis using an immobilized lipase catalyst, which offers high selectivity and milder reaction conditions.
-
Reactor Setup: A batch-stirred tank reactor (e.g., a 250 mL three-necked flask) equipped with a magnetic stirrer, reflux condenser, and temperature probe is placed in a thermostatic water bath.[7]
-
Reactant Charging: The reactor is charged with equimolar amounts of 2-ethylhexanoic acid and 2-ethyl-1-hexanol in a suitable solvent like n-hexane.[2][7] An internal standard (e.g., n-decane) can be added for quantitative analysis.[7]
-
Catalyst Addition: Immobilized lipase (e.g., Novozym 435) is added to the reaction mixture (e.g., at a concentration of 2 g/L).[2][7]
-
Reaction Conditions: The mixture is stirred at a constant speed (e.g., 200 rpm) and maintained at a specific temperature (e.g., 30-45 °C).[7]
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at various time intervals and analyzed by gas chromatography (GC) to determine the conversion of reactants to the product.[7]
-
Work-up: Upon completion of the reaction, the immobilized enzyme can be filtered off for reuse. The solvent is removed under reduced pressure, and the resulting ester can be purified by vacuum distillation if necessary.
Spectroscopic Characterization
The structure of 2-Ethylhexyl 2-ethylhexanoate can be confirmed using various spectroscopic techniques.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methyl (CH₃), methylene (CH₂), and methine (CH) protons of the two ethylhexyl chains. The chemical shifts would be characteristic of an ester. |
| ¹³C NMR | A signal for the carbonyl carbon of the ester group (around 170 ppm), along with signals for the carbons in the alkyl chains.[5] |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹), and C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹). |
| Mass Spectrometry (GC-MS) | The mass spectrum would show a molecular ion peak (m/z 256.42) and characteristic fragmentation patterns of a long-chain ester.[5] |
Applications
The unique properties of 2-Ethylhexyl 2-ethylhexanoate make it a valuable component in a wide range of products.
-
Cosmetics and Personal Care: It is widely used as an emollient, skin conditioning agent, and fragrance ingredient in products like moisturizers, sunscreens, and color cosmetics.[1][3][5] Its non-greasy feel and good spreadability are highly desirable in these formulations.
-
Industrial Applications: It serves as a viscosity modifier, a solvent, and a component in lubricants and additives.[1][4] It is also used in cleaning and washing agents and reprographic agents.[1]
-
Potential in Drug Development: For drug development professionals, its properties suggest potential use as a non-polar vehicle or excipient in topical and transdermal drug delivery systems. Its solvent properties could aid in the solubilization of lipophilic active pharmaceutical ingredients (APIs).
Safety and Toxicology
While 2-Ethylhexyl 2-ethylhexanoate is widely used, it is important to be aware of its toxicological profile and regulatory status.
Toxicological Summary
| Endpoint | Result | Source |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw | [1] |
| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg bw | [1] |
| Skin Irritation | May cause skin irritation. | [1] |
| Reproductive Toxicity | Classified as a Category 2 or 3 reproductive toxin. Suspected of damaging the unborn child. | [1][8] |
Regulatory Information
-
Canada: The Canadian government has concluded that 2-ethylhexyl 2-ethylhexanoate is harmful to human health at the levels of exposure considered in their assessment and has proposed to add it to the List of Toxic Substances in Schedule 1 of the Canadian Environmental Protection Act, 1999.[9][10]
-
European Union: It is subject to regulations due to its classification as a reprotoxic substance and is prohibited for use in cosmetics unless a safety evaluation by the Scientific Committee on Consumer Safety (SCCS) finds it safe for use.[10]
GHS Hazard Information
-
Pictogram: Health Hazard
-
Signal Word: Warning
-
Hazard Statement: H361d - Suspected of damaging the unborn child.[8]
-
Precautionary Statements: P201, P202, P280, P308+P313, P405.[8]
Analytical Methodology
Gas chromatography is a common and effective method for the analysis of 2-Ethylhexyl 2-ethylhexanoate.
Gas Chromatography (GC) Protocol
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separation.
-
Sample Preparation: The sample is diluted in a suitable solvent, such as n-hexane or dichloromethane. An internal standard may be added for quantification.
-
GC Conditions:
-
Injector Temperature: 230 °C[7]
-
Detector Temperature: 260 °C[7]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a final temperature to ensure good separation. An isothermal period at 190°C has been reported.[7]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: The concentration of 2-Ethylhexyl 2-ethylhexanoate is determined by comparing the peak area of the analyte to that of a calibration curve prepared with a certified reference standard.
Conclusion
2-Ethylhexyl 2-ethylhexanoate is a versatile synthetic ester with a well-defined chemical structure and a range of useful physicochemical properties. Its applications are widespread, particularly in the cosmetics and industrial sectors. However, its classification as a reproductive toxin necessitates careful handling and adherence to regulatory guidelines. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and analytical methods is crucial for its safe and effective utilization in various formulations and studies.
References
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PubChem. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. Retrieved from [Link]
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Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of.... Retrieved from [Link]
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Aghayari, M., et al. (2012). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 121-127. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction scheme of the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate. Retrieved from [Link]
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Golebska, A., et al. (2017). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents, 20(5), 1123-1133. Retrieved from [Link]
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Government of Canada. (2018). Calcium 2-ethylhexanoate and 2-ethylhexyl 2-ethylhexanoate - information sheet. Retrieved from [Link]
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SLS. (n.d.). 2-Ethylhexanoic acid, analytic. Retrieved from [Link]
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Government of Canada. (2018). Risk Management Approach for Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester. Retrieved from [Link]
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SIELC Technologies. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of 2-EHO. Retrieved from [Link]
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